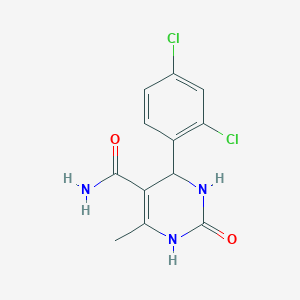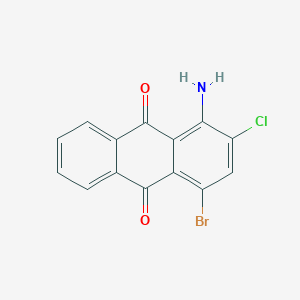![molecular formula C13H11N5 B5014746 4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine](/img/structure/B5014746.png)
4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine, also known as PP2, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of Src-family kinases. Src-family kinases are a group of non-receptor tyrosine kinases that play important roles in signal transduction pathways involved in cell proliferation, differentiation, and survival.
Wirkmechanismus
4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine inhibits the activity of Src-family kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, leading to inhibition of downstream signaling pathways. This compound has been shown to be selective for Src-family kinases, with little or no activity against other kinases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells. In cancer cells, this compound has been shown to inhibit cell proliferation, migration, and invasion, and to induce apoptosis. In endothelial cells, this compound has been shown to inhibit angiogenesis, a process by which new blood vessels are formed. In immune cells, this compound has been shown to inhibit T cell activation and cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It is also selective for Src-family kinases, allowing for specific inhibition of these kinases in cells. However, this compound also has some limitations. It is not a completely specific inhibitor, and can inhibit other kinases at higher concentrations. It is also not very potent, with an IC50 in the micromolar range.
Zukünftige Richtungen
There are several future directions for research involving 4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine. One area of interest is the development of more potent and selective inhibitors of Src-family kinases. Another area of interest is the study of the role of Src-family kinases in various diseases, including cancer, cardiovascular disease, and autoimmune disease. This compound and other Src-family kinase inhibitors may have potential therapeutic applications in these diseases. Additionally, the development of new methods for drug delivery and targeting may improve the efficacy of Src-family kinase inhibitors in vivo.
Synthesemethoden
4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine can be synthesized using a multi-step process involving the reaction of 3-(1H-pyrazol-3-yl)aniline with 2-chloropyrimidine in the presence of a base, followed by purification and characterization by various spectroscopic techniques. The final product is a white crystalline powder that is soluble in DMSO and other polar solvents.
Wissenschaftliche Forschungsanwendungen
4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine has been widely used in scientific research for its ability to selectively inhibit the activity of Src-family kinases. Src-family kinases are involved in a variety of cellular processes, including cell adhesion, migration, proliferation, and differentiation. This compound has been shown to inhibit the activity of Src-family kinases in a variety of cell types, including cancer cells, endothelial cells, and immune cells.
Eigenschaften
IUPAC Name |
4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-13-15-6-4-11(17-13)9-2-1-3-10(8-9)12-5-7-16-18-12/h1-8H,(H,16,18)(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEKBBVBVFDXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NC=C2)N)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5014667.png)

![4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5014675.png)
![1-(2-butyl-1H-imidazol-4-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B5014682.png)
![N-bicyclo[2.2.1]hept-2-yl-2-thiophenesulfonamide](/img/structure/B5014689.png)
![(2,3-difluorobenzyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5014697.png)
![1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5014705.png)

![pentyl (4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5014715.png)

![N-(2,5-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5014735.png)
![1-allyl-5-{3-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5014736.png)
![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5014749.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(5-methoxy-2-furoyl)-4-piperidinyl]propanamide](/img/structure/B5014757.png)